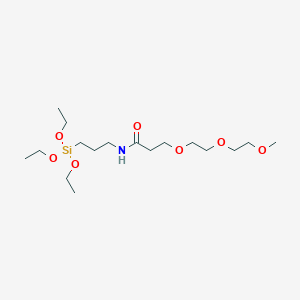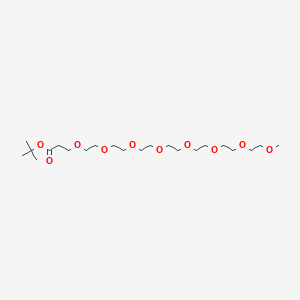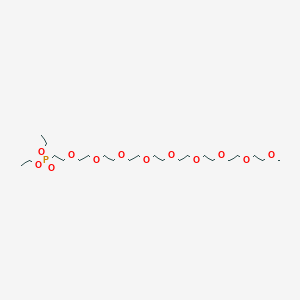![molecular formula C21H28ClN5O3 B1193127 (1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS7469 is a synthetic organic compound known for its selective agonistic activity on the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of central nervous system diseases .
Preparation Methods
The synthesis of MRS7469 involves several steps, starting with the preparation of the bicyclo[3.1.0]hexane-2,3-diol core. The key intermediate is then reacted with 2-chloro-6-[(dicyclobutylmethyl)amino]-9H-purin-9-yl to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
MRS7469 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
MRS7469 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of adenosine receptor agonists.
Biology: MRS7469 is employed in research to understand the role of adenosine A1 receptors in various biological processes.
Medicine: The compound is being investigated for its potential therapeutic effects in treating central nervous system diseases.
Industry: MRS7469 is used in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
MRS7469 exerts its effects by selectively binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular targets and pathways are crucial for the compound’s therapeutic effects .
Comparison with Similar Compounds
MRS7469 is unique in its high selectivity for the adenosine A1 receptor compared to other similar compounds. Some of the similar compounds include:
MRS5474: Another adenosine receptor agonist with a different selectivity profile.
Properties
Molecular Formula |
C21H28ClN5O3 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C21H28ClN5O3/c22-20-25-18(24-13(10-3-1-4-10)11-5-2-6-11)14-19(26-20)27(9-23-14)15-12-7-21(12,8-28)17(30)16(15)29/h9-13,15-17,28-30H,1-8H2,(H,24,25,26)/t12-,15-,16+,17+,21+/m1/s1 |
InChI Key |
KATPAPFGRPJUHJ-MXKWNSRKSA-N |
SMILES |
O[C@@H]1[C@]2(CO)C[C@]2([H])[C@@H](N3C=NC4=C(NC(C5CCC5)C6CCC6)N=C(Cl)N=C34)[C@@H]1O |
Isomeric SMILES |
C1CC(C1)C(C2CCC2)NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@@H]5[C@H]6C[C@]6([C@H]([C@H]5O)O)CO |
Canonical SMILES |
C1CC(C1)C(C2CCC2)NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C6CC6(C(C5O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS7469; MRS-7469; MRS 7469 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










